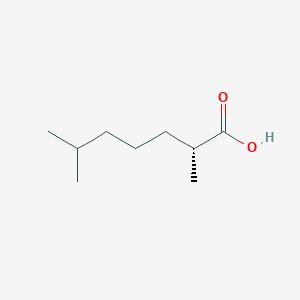![molecular formula C15H13Cl2N3O4 B12843933 2-Amino-N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide monohydrochloride CAS No. 94006-04-9](/img/structure/B12843933.png)
2-Amino-N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide monohydrochloride is a chemical compound with the molecular formula C15H12ClN3O4·HCl and a molecular weight of 370.1874 g/mol . This compound is often used as an impurity reference material in the pharmaceutical industry, particularly in the analysis and detection of clonazepam .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide monohydrochloride typically involves the following steps:
Nitration: The starting material, 2-chlorobenzoyl chloride, undergoes nitration to introduce a nitro group at the para position.
Acylation: The nitrated product is then acylated with 2-aminoacetamide to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet production demands. The reactions are carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide monohydrochloride can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Reduction: The major product is the corresponding amine derivative.
Substitution: The major products depend on the nucleophile used but typically involve the replacement of the chlorine atom with the nucleophile.
Scientific Research Applications
2-Amino-N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide monohydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create various chemical scaffolds.
Biology: Employed in biochemical assays and studies involving enzyme interactions.
Medicine: Utilized as an impurity reference material in the quality control of clonazepam.
Industry: Applied in the development and validation of analytical methods for pharmaceutical testing.
Mechanism of Action
The mechanism of action of 2-Amino-N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide monohydrochloride is primarily related to its role as an impurity in clonazepam. It does not have a direct pharmacological effect but is used to ensure the purity and efficacy of clonazepam by serving as a reference standard .
Comparison with Similar Compounds
Similar Compounds
2-Amino-N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide: This compound is similar but lacks the hydrochloride group.
2-Amino-2’-(o-chlorobenzoyl)-4’-nitroacetanilide: Another related compound used in similar applications.
Uniqueness
2-Amino-N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide monohydrochloride is unique due to its specific structure, which includes both a nitro group and a chlorine atom. This combination makes it particularly useful as an impurity reference material for clonazepam .
Properties
CAS No. |
94006-04-9 |
|---|---|
Molecular Formula |
C15H13Cl2N3O4 |
Molecular Weight |
370.2 g/mol |
IUPAC Name |
2-amino-N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide;hydrochloride |
InChI |
InChI=1S/C15H12ClN3O4.ClH/c16-12-4-2-1-3-10(12)15(21)11-7-9(19(22)23)5-6-13(11)18-14(20)8-17;/h1-7H,8,17H2,(H,18,20);1H |
InChI Key |
LIUNSHRFYDLAAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NC(=O)CN)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![9-Amino-3-oxabicyclo[3.3.1]nonan-7-one hydrochloride](/img/structure/B12843878.png)





![1-Boc-4-(2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridin-1-YL)piperidine](/img/structure/B12843903.png)
![2-[(E)-C-(bromomethyl)-N-hydroxycarbonimidoyl]phenol](/img/structure/B12843909.png)



